molecular formula C20H19NO3 B2365665 2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide CAS No. 1396683-63-8

2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide

Cat. No.: B2365665
CAS No.: 1396683-63-8
M. Wt: 321.376
InChI Key: RKKLIJAINWLVHU-UHFFFAOYSA-N
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Description

2-([1,1’-biphenyl]-4-yl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide is a complex organic compound that features a biphenyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the biphenyl and furan derivatives, followed by a series of functional group transformations. For example, the biphenyl derivative can be functionalized with an acetamide group, and the furan derivative can be modified to introduce a hydroxyethyl group. These intermediates are then coupled under specific reaction conditions to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-biphenyl]-4-yl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the acetamide group can produce primary amines .

Scientific Research Applications

2-([1,1’-biphenyl]-4-yl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide involves its interaction with specific molecular targets. The biphenyl and furan rings can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([1,1’-biphenyl]-4-yl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide is unique due to its combination of biphenyl and furan rings, which provide distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions that simpler compounds may not achieve .

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(4-phenylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c22-19(18-10-11-24-14-18)13-21-20(23)12-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-11,14,19,22H,12-13H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKLIJAINWLVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC(C3=COC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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